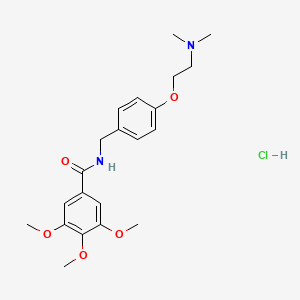

Trimethobenzamide hydrochloride

概要

説明

トリメトベンザミド塩酸塩は、主にヒトの吐き気と嘔吐を予防するために使用される新規の制吐剤です。 特に、術後の吐き気と嘔吐、および胃腸炎に関連する吐き気の治療に効果的です 。 この化合物は、延髄の嘔吐中枢を刺激する化学受容体トリガーゾーン(CTZ)の働きを阻害することで作用します .

2. 製法

合成経路と反応条件: トリメトベンザミド塩酸塩の合成には、いくつかの重要なステップが含まれます。

アルキル化: p-ヒドロキシベンズアルデヒドのナトリウム塩は、2-ジメチルアミノエチルクロリドでアルキル化され、エーテル中間体が生成されます。

還元的アミノ化: 中間体のアルデヒド基は、アンモニアの存在下で還元的アミノ化を受け、ジアミンが得られます。

アシル化: ジアミンはその後、3,4,5-トリメトキシベンゾイルクロリドでアシル化され、トリメトベンザミドが生成されます.

工業生産方法: トリメトベンザミド塩酸塩の工業生産では、通常、同じ合成経路が用いられますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、温度、圧力、pHなどの反応条件が慎重に制御されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trimethobenzamide hydrochloride involves several key steps:

Alkylation: The sodium salt of p-hydroxybenzaldehyde is alkylated with 2-dimethylaminoethyl chloride to form an ether intermediate.

Reductive Amination: The aldehyde group in the intermediate is subjected to reductive amination in the presence of ammonia, yielding a diamine.

Acylation: The diamine is then acylated with 3,4,5-trimethoxybenzoyl chloride to produce trimethobenzamide.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

化学反応の分析

反応の種類: トリメトベンザミド塩酸塩は、次のいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: 還元反応は、分子内の官能基を修飾し、薬理作用を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールやアミンが生成される可能性があります .

4. 科学研究への応用

トリメトベンザミド塩酸塩は、幅広い科学研究に応用されています。

化学: 制吐剤とその作用機序に関する研究におけるモデル化合物として使用されます。

生物学: この化合物は、化学受容体トリガーゾーンとその吐き気と嘔吐における役割に関する研究に使用されます。

医学: トリメトベンザミド塩酸塩は、さまざまな臨床環境での吐き気と嘔吐の治療における治療の可能性について広く研究されています.

科学的研究の応用

Trimethobenzamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of antiemetic agents and their mechanisms of action.

Biology: The compound is employed in research on the chemoreceptor trigger zone and its role in nausea and vomiting.

Industry: The compound is used in the development of new antiemetic formulations and drug delivery systems.

作用機序

トリメトベンザミド塩酸塩の作用機序は、延髄の化学受容体トリガーゾーン(CTZ)のドーパミンD2受容体に対する拮抗作用によるものです。 これらの受容体を遮断することにより、この化合物は嘔吐中枢への嘔吐シグナルの伝達を阻害し、吐き気と嘔吐を軽減します .

類似化合物:

メトクロプラミド: ドーパミン受容体にも作用しますが、さらに胃運動促進作用があります。

ドンペリドン: トリメトベンザミドと同様に、ドーパミン受容体拮抗薬ですが、血液脳関門を容易に通過しません。

プロクロルペラジン: フェノチアジン誘導体で、複数の神経伝達物質受容体に作用する制吐作用があります.

独自性: トリメトベンザミド塩酸塩は、他の神経伝達物質系には有意な影響を与えることなく、化学受容体トリガーゾーンに特異的に作用するという点で独特です。 この選択的な作用は、標的を絞った制吐療法が必要な臨床環境で特に有用です .

類似化合物との比較

Metoclopramide: Another antiemetic that also acts on dopamine receptors but has additional prokinetic effects.

Domperidone: Similar to trimethobenzamide, it is a dopamine receptor antagonist but does not cross the blood-brain barrier as readily.

Prochlorperazine: A phenothiazine derivative with antiemetic properties, acting on multiple neurotransmitter receptors.

Uniqueness: Trimethobenzamide hydrochloride is unique in its specific action on the chemoreceptor trigger zone without significant effects on other neurotransmitter systems. This selective action makes it particularly useful in clinical settings where targeted antiemetic therapy is required .

生物活性

Trimethobenzamide hydrochloride is an antiemetic agent primarily used for the prevention and treatment of nausea and vomiting associated with various conditions, including postoperative states and gastroenteritis. Its chemical structure is related to dimethylaminoethoxy antihistamines, distinguishing it from other antiemetic classes like phenothiazines. This article explores the biological activity of trimethobenzamide, focusing on its mechanisms, pharmacokinetics, clinical applications, and case studies.

The precise mechanism of action of this compound remains somewhat unclear. However, it is believed to exert its effects primarily through the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which plays a crucial role in the vomiting reflex. It acts as a dopamine receptor antagonist , inhibiting emetic impulses without significantly affecting direct impulses to the vomiting center .

Pharmacokinetics

- Absorption : The relative bioavailability of trimethobenzamide when administered in capsule form is approximately 100% compared to its solution form.

- Metabolism : The drug undergoes hepatic metabolism.

- Elimination : About 30-50% of a single dose is excreted unchanged in urine within 48-72 hours.

- Half-life : The mean elimination half-life ranges from 7 to 9 hours .

Clinical Applications

This compound is indicated for:

- Postoperative nausea and vomiting

- Nausea associated with gastroenteritis

- Nausea induced by chemotherapy and radiation therapy

Its effectiveness has been demonstrated across various patient populations, with studies indicating a favorable safety profile compared to other antiemetics .

Adverse Effects

While trimethobenzamide is generally well-tolerated, some adverse effects may include:

- Drowsiness

- Dizziness

- Extrapyramidal symptoms (rarely)

Notably, it has not been associated with serious side effects such as jaundice, which can occur with other antiemetics like phenothiazines .

Case Studies

- Hepatitis Case Report : A notable case involved a 50-year-old female patient who developed hepatitis following the administration of trimethobenzamide. This case highlighted the need for monitoring liver function in patients receiving this medication, despite its overall safety profile .

- Efficacy in Chemotherapy-Induced Nausea : A study demonstrated that trimethobenzamide effectively reduced nausea in patients undergoing chemotherapy, providing an alternative to more traditional antiemetics with higher side effect profiles .

Research Findings

A study focusing on the stability of trimethobenzamide under various conditions revealed that degradation products were primarily formed under oxidative and basic conditions. The development of a robust RP-HPLC method allowed for accurate quantification of the drug in different stress scenarios, ensuring quality control in pharmaceutical preparations .

Summary Table of Key Properties

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Average Molecular Weight | 424.918 g/mol |

| Half-life | 7 - 9 hours |

| Bioavailability | 100% (capsule vs solution) |

| Primary Metabolism | Hepatic |

| Excretion | 30 - 50% unchanged in urine |

特性

IUPAC Name |

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZEEPFHXAUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-56-7 (Parent) | |

| Record name | Trimethobenzamide hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047774 | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-92-7 | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethobenzamide hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOBENZAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ5P1SX7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。